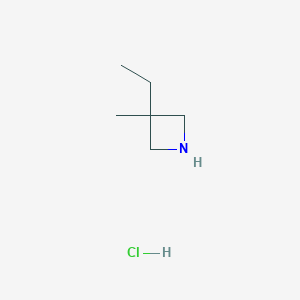

3-Ethyl-3-methylazetidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-ethyl-3-methylazetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-3-6(2)4-7-5-6;/h7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKIFMOYFOHZXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Ethyl-3-methylazetidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Physicochemical Characterization

In the landscape of modern medicinal chemistry, the azetidine scaffold has emerged as a cornerstone for the development of novel therapeutics.[1][2] Its unique strained four-membered ring system imparts a desirable three-dimensionality and metabolic stability to drug candidates.[3] This guide focuses on a specific, yet representative member of this class: 3-Ethyl-3-methylazetidine hydrochloride. While nascent as a standalone therapeutic, its structural motifs are emblematic of the challenges and opportunities encountered in early-stage drug development. As a Senior Application Scientist, my objective is not merely to present data, but to provide a strategic framework for the comprehensive physicochemical characterization of such novel chemical entities. Understanding these fundamental properties is not a perfunctory exercise; it is a critical determinant of a compound's trajectory from a laboratory curiosity to a viable clinical candidate.[4][5] This document is structured to provide not only the "what" but the "why" and "how" of this essential analytical journey.

Synthesis and Structural Verification

A prerequisite to any physicochemical evaluation is the unambiguous confirmation of the molecule's identity and purity. The synthesis of 3,3-disubstituted azetidines, such as the title compound, can be approached through several established routes, including intramolecular cyclization of appropriately substituted alkylamines.[6][7]

A plausible synthetic pathway is outlined below:

Caption: Proposed synthetic workflow for this compound.

Following synthesis, a rigorous structural and purity analysis is paramount. This is achieved through a combination of spectroscopic and chromatographic techniques.

| Property | Identifier | Source |

| Chemical Name | This compound | |

| CAS Number | 1803609-20-2 | |

| Molecular Formula | C₆H₁₄ClN | |

| Molecular Weight | 135.64 g/mol | |

| SMILES | CC1(CC)CNC1.[H]Cl | |

| Predicted XlogP | 1.1 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 1 | |

| Rotatable Bond Count | 1 |

Spectroscopic Confirmation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for structural elucidation. For this compound, one would expect distinct signals corresponding to the ethyl and methyl groups, as well as the methylene protons of the azetidine ring. The hydrochloride salt form would likely result in a downfield shift of the protons adjacent to the nitrogen due to its protonation. The number of unique carbon environments in the ¹³C NMR spectrum (expecting signals for the quaternary carbon, the two ring CH₂, the ethyl CH₂ and CH₃, and the methyl CH₃) would confirm the carbon skeleton.[8]

-

Infrared (IR) Spectroscopy : The IR spectrum would be expected to show characteristic C-H stretching vibrations for the alkyl groups and a broad absorption band in the 2400-2800 cm⁻¹ region, which is typical for the N-H stretch of an amine salt.[9] The absence of a carbonyl peak would confirm the successful reduction if a lactam intermediate were used.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry would be employed to confirm the molecular weight and elemental composition. The fragmentation pattern could provide further structural information.

Core Physicochemical Properties and Their Determination

The journey of a drug from administration to its target is governed by its physicochemical properties.[4][10][11] For an amine hydrochloride like our subject compound, the following are of primary importance.

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. ijarsct.co.in [ijarsct.co.in]

- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. fiveable.me [fiveable.me]

- 5. Physicochemical Property Study - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Azetidine synthesis [organic-chemistry.org]

- 8. epfl.ch [epfl.ch]

- 9. mdpi.com [mdpi.com]

- 10. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Biological Activity Screening of 3-Ethyl-3-methylazetidine hydrochloride

Prepared by: Senior Application Scientist

Foreword: Charting the Unexplored Potential of a Novel Azetidine Scaffold

To the researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive roadmap for elucidating the biological potential of 3-Ethyl-3-methylazetidine hydrochloride. As a novel small molecule, its journey from the chemist's bench to a potential therapeutic agent is unwritten. The four-membered azetidine ring is a privileged scaffold in medicinal chemistry, found in compounds exhibiting a wide array of biological activities, including antibacterial, antitubercular, and anticancer properties.[1][2] This structural motif imparts a unique three-dimensional character and conformational rigidity that can lead to potent and selective interactions with biological targets.

This document is not a rigid template but a dynamic framework. It is designed to be adapted, challenged, and built upon. As Senior Application Scientists, we understand that true discovery lies not in merely following steps but in understanding the causality behind them. Herein, we present a tiered, logical, and self-validating screening cascade, beginning with computational predictions and progressing through increasingly specific in vitro assays. Our goal is to empower you to systematically and efficiently uncover the therapeutic promise of this compound.

Chapter 1: The Strategic Foundation - In Silico Profiling

Before committing valuable resources to wet-lab experiments, a robust in silico assessment is indispensable. Computational tools provide a cost-effective initial filter, predicting physicochemical properties, potential bioactivities, and liabilities, thereby guiding the entire experimental strategy.[3][4] This initial step helps in formulating hypotheses about the compound's potential mechanisms of action and flags potential issues early in the discovery process.[3]

Rationale for In Silico First Approach

The principle of "fail early, fail cheap" is a cornerstone of modern drug discovery. In silico models, built on vast datasets of known compounds and their biological effects, allow us to:

-

Prioritize resources: Focus experimental efforts on the most promising biological areas.

-

Anticipate challenges: Predict potential issues with absorption, distribution, metabolism, excretion, and toxicity (ADMET).

-

Generate hypotheses: Identify potential protein targets based on structural similarity to known active compounds (ligand-based virtual screening).[5]

Recommended In Silico Workflow

-

Physicochemical and ADMET Prediction: Utilize platforms like SwissADME, ADMETlab 2.0, or similar software to predict properties such as molecular weight, lipophilicity (cLogP), water solubility, plasma protein binding, and potential for blood-brain barrier penetration.[6]

-

Bioactivity Prediction: Employ target prediction servers like SwissTargetPrediction or PASS Online. These tools compare the structure of this compound to libraries of bioactive molecules to predict its most likely protein targets, such as enzymes, ion channels, or receptors.[7]

-

Toxicity Prediction: Use tools like ProTox-II or DEREK Nexus to flag potential toxicological liabilities, such as mutagenicity, carcinogenicity, or organ toxicity.

Table 1: Hypothetical In Silico Profile for this compound

| Parameter | Predicted Value | Implication for Screening |

| Molecular Weight ( g/mol ) | 121.61 | Favorable (satisfies Lipinski's Rule of Five) |

| cLogP | 1.2 | Good balance of hydrophilicity/lipophilicity |

| Aqueous Solubility | High | Suitable for aqueous-based biological assays |

| Blood-Brain Barrier Perm. | Probable | Suggests potential for CNS activity; warrants investigation |

| Predicted Primary Targets | GPCRs, Kinases | Guides selection of target-based assays in later tiers |

| Mutagenicity (AMES test) | Inactive | Low initial concern for genotoxicity |

Chapter 2: The Tier 1 Gauntlet - Foundational Cytotoxicity Screening

The first and most critical experimental step is to determine the compound's intrinsic cytotoxicity. This establishes the concentration window for all subsequent biological assays, ensuring that observed effects are due to specific bioactivity rather than non-specific toxicity. Phenotype-based screening, which assesses changes in cellular behavior, is a classical and effective strategy for initial drug screening.[8]

The Causality of Cytotoxicity Assessment

A cytotoxicity profile is the bedrock of a screening campaign. Without it, interpreting data from more complex assays is impossible. An overly toxic compound may show "activity" in any assay simply by killing the cells. Conversely, knowing the non-toxic concentration range allows for the confident exploration of specific, sublethal cellular effects. The XTT assay is a robust choice, offering an advantage over the traditional MTT assay as its formazan product is water-soluble, eliminating a solubilization step and simplifying the protocol.[9]

Experimental Protocol: XTT Cell Viability Assay

This protocol is designed to assess the effect of this compound on the metabolic activity of a representative human cell line (e.g., HEK293 for non-cancerous cells or HeLa for a cancer cell line).

Principle: Metabolically active cells reduce the yellow tetrazolium salt XTT to a soluble orange formazan product. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[9]

Materials:

-

This compound (stock solution in sterile DMSO or PBS)

-

Human cell line (e.g., HEK293)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well flat-bottom cell culture plates

-

XTT Cell Proliferation Kit II (containing XTT reagent and activation reagent)

-

Multi-channel pipette

-

Microplate reader (450-500 nm absorbance)

Step-by-Step Methodology:

-

Cell Seeding:

-

Trypsinize and count cells, then resuspend in complete medium to a density of 5 x 10⁴ cells/mL.

-

Dispense 100 µL of the cell suspension into each well of a 96-well plate.

-

Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a 2-fold serial dilution of this compound in complete medium, starting from a high concentration (e.g., 1 mM) down to the low micromolar or nanomolar range.

-

Include a "vehicle control" (medium with the same concentration of DMSO used for the highest compound dose) and a "no-cell" blank control (medium only).

-

Carefully remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells.

-

Incubate for a standard exposure time (e.g., 24, 48, or 72 hours).

-

-

XTT Assay:

-

Shortly before the end of the incubation period, prepare the XTT labeling mixture according to the manufacturer's instructions (typically mixing the XTT reagent and the activation reagent).

-

Add 50 µL of the XTT labeling mixture to each well.

-

Incubate the plate for 2-4 hours at 37°C, 5% CO₂. The incubation time should be optimized to yield a strong signal in the vehicle control wells without saturation.

-

Gently shake the plate to ensure a homogenous distribution of the orange formazan product.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at 490 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.

-

Subtract the absorbance of the "no-cell" blank from all other readings.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

-

Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability) using non-linear regression analysis.

-

Chapter 3: Tier 2 Screening - Exploring Broad Biological Activities

With a defined non-toxic concentration range, we can now screen for specific biological activities. Based on the known pharmacology of the azetidine scaffold, antimicrobial and anticancer activities are logical and high-potential areas to investigate.[1][2]

Rationale for Phenotypic Screening

Phenotypic screens assess the overall effect of a compound on a biological system (e.g., bacterial growth inhibition) without a preconceived notion of the specific target.[8] This approach is powerful for discovering compounds with novel mechanisms of action.

Experimental Protocol: Antimicrobial Susceptibility Testing via Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10]

Principle: A standardized inoculum of bacteria is exposed to serial dilutions of the compound in a liquid growth medium. After incubation, the lowest concentration that inhibits growth is identified visually or spectrophotometrically.[10][11]

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus [Gram-positive], Escherichia coli [Gram-negative])

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well U-bottom plates

-

This compound

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Spectrophotometer (600 nm)

Step-by-Step Methodology:

-

Inoculum Preparation:

-

From a fresh agar plate, pick several colonies of the test bacterium and suspend in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the assay plate.

-

-

Plate Preparation:

-

Add 50 µL of CAMHB to all wells of a 96-well plate.

-

In the first column, add an additional 50 µL of a 2X starting concentration of the test compound (e.g., 256 µg/mL).

-

Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating across the plate to column 10. Discard 50 µL from column 10.

-

Column 11 will serve as the growth control (no compound), and column 12 as the sterility control (no bacteria).

-

-

Inoculation and Incubation:

-

Add 50 µL of the prepared bacterial inoculum to wells in columns 1 through 11.

-

The final volume in each well will be 100 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

MIC Determination:

-

The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed by eye or by reading the optical density at 600 nm.

-

Table 2: Hypothetical Antimicrobial Screening Results (MIC in µg/mL)

| Compound | S. aureus (Gram +) | E. coli (Gram -) |

| 3-Ethyl-3-methylazetidine HCl | 16 | >128 |

| Ciprofloxacin (Positive Control) | 0.5 | 0.015 |

This hypothetical result would suggest selective activity against Gram-positive bacteria, a valuable lead for further investigation.

Chapter 4: Tier 3 Screening - Unveiling the Mechanism of Action

If a reproducible "hit" is identified in Tier 2, the focus shifts to understanding how the compound works. This involves transitioning from phenotypic assays to target-based assays.[8] Our in silico analysis suggested kinases and GPCRs as potential targets, providing a logical starting point.

Experimental Protocol: Generic Enzyme Inhibition Assay

This protocol provides a framework for testing the compound's ability to inhibit a specific enzyme class, such as protein kinases.

Principle: The activity of an enzyme is measured by monitoring the conversion of a substrate to a product. An inhibitor will reduce the rate of this conversion. The potency of the inhibitor is quantified by its IC₅₀ value.[12][13]

Materials:

-

Purified enzyme (e.g., a commercially available protein kinase)

-

Specific substrate and co-factors (e.g., ATP for kinases)

-

Assay buffer

-

Detection reagent (e.g., a reagent that produces a luminescent or fluorescent signal in proportion to product formation)

-

Positive control inhibitor

-

384-well low-volume white plates

Step-by-Step Methodology:

-

Compound Plating:

-

Prepare serial dilutions of this compound in assay buffer and dispense into the 384-well plate.

-

-

Enzyme Addition:

-

Add the purified enzyme to the wells containing the compound and incubate for a set period (e.g., 15 minutes) to allow for binding.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding the substrate/ATP mixture.

-

Incubate for the optimized reaction time (e.g., 60 minutes) at room temperature.

-

-

Signal Detection:

-

Stop the reaction and generate a signal by adding the detection reagent.

-

Incubate as required by the detection kit.

-

Read the plate on a luminometer or fluorometer.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound concentration relative to positive and negative controls.

-

Determine the IC₅₀ value by plotting percent inhibition versus log compound concentration.

-

Experimental Protocol: Competitive Receptor Binding Assay

This assay determines if the compound can displace a known, labeled ligand from its receptor, indicating that it binds to the same site.[14][15]

Principle: A fixed concentration of a high-affinity radiolabeled or fluorescently labeled ligand is incubated with a source of the target receptor (e.g., cell membranes). The ability of the unlabeled test compound to compete for binding is measured by the reduction in the bound labeled ligand signal.[14][16]

Materials:

-

Cell membranes expressing the target receptor (e.g., a specific GPCR)

-

Labeled ligand (radiolabeled or fluorescent)

-

Unlabeled known antagonist (for non-specific binding determination)

-

Assay buffer

-

Filter plates (e.g., glass fiber plates for radioligand assays)

-

Scintillation counter or fluorescence plate reader

Step-by-Step Methodology:

-

Assay Setup:

-

In a 96-well plate, add serial dilutions of this compound.

-

Include wells for "total binding" (labeled ligand + membranes), and "non-specific binding" (labeled ligand + membranes + excess unlabeled antagonist).

-

-

Binding Reaction:

-

Add the labeled ligand to all wells at a concentration near its dissociation constant (Kd).

-

Add the receptor-containing membranes to all wells to initiate the binding reaction.

-

Incubate the plate to allow the binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of the plate through the filter plate using a vacuum manifold. The membranes and bound ligand are retained on the filter.

-

Quickly wash the filters with ice-cold buffer to remove unbound ligand.

-

-

Quantification:

-

For radioligands, add scintillation cocktail to the wells and count on a scintillation counter.

-

For fluorescent ligands, read the plate on a fluorescence reader.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the percent inhibition of specific binding caused by the test compound at each concentration.

-

Calculate the IC₅₀ and, subsequently, the inhibition constant (Ki) using the Cheng-Prusoff equation.

-

Chapter 5: Visualizing the Path Forward

Clear visualization of workflows and potential mechanisms is crucial for communicating complex scientific strategies.

The Screening Cascade Workflow

Caption: A tiered workflow for screening this compound.

Hypothetical Mechanism: Kinase Inhibition Pathway

Caption: Hypothetical inhibition of a cell proliferation signaling pathway.

Conclusion and Path Forward

This guide outlines a systematic, multi-tiered approach to characterizing the biological activity of this compound. By integrating predictive in silico methods with a logical cascade of in vitro experiments—from broad cytotoxicity to specific, target-based assays—researchers can efficiently navigate the early stages of the drug discovery process. Each step is designed to be self-validating, providing the robust data necessary to make informed decisions about advancing this novel chemical entity toward a potential therapeutic application. The journey of a new molecule is long, but a logical and well-reasoned screening strategy is the essential first step.

References

-

Integra Biosciences. (2021, August 13). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

- An, L., & Tolliday, N. (2010). Receptor Binding Assays for HTS and Drug Discovery. In High-Throughput Screening in Drug Discovery. InTech.

- Research Progress in In Vitro Screening Techniques for Natural Antithrombotic Medicines. (n.d.). MDPI.

- Zhou, Y., et al. (2024). Drug screening approaches for small-molecule compounds in cancer-targeted therapy. Expert Opinion on Drug Discovery.

-

Matulis, D., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 929-941. [Link]

-

In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues. (2024). PubMed. [Link]

- Synthesis of azetidine derivatives. (n.d.).

- Byrne, R., & Schneider, G. (2018). In Silico Target Prediction for Small Molecules: Methods and Protocols. In Methods in Molecular Biology.

-

Shankar M, et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharm Res, 7(2): 000282. [Link]

-

Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. [Link]

- U.S. EPA. (2015). Using In Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives, 123(4), 364-371.

- Receptor Binding Assays. (n.d.). MilliporeSigma.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). Royal Society of Chemistry.

- Cooper, G. M. (2000). The Cell: A Molecular Approach. 2nd edition.

- Systems Pharmacology in Small Molecular Drug Discovery. (2018). PMC - PubMed Central.

- Antimicrobial Susceptibility Testing. (n.d.). Apec.org.

- The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (2021).

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles, 84(1), 223.

- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formul

-

About Ligand Binding Assays. (n.d.). Gifford Bioscience. [Link]

-

Ashraf FB, et al. (2023). Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches. PLOS ONE, 18(9): e0288053. [Link]

- Small Molecular Drug Screening Based on Clinical Therapeutic Effect. (n.d.). MDPI.

- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Muthanna Journal of Pure Science.

- A Guide to Simple and Informative Binding Assays. (2017). Molecular Biology of the Cell (MBoC).

- A Novel Workflow for In Silico Prediction of Bioactive Peptides: An Exploration of Solanum lycopersicum By-Products. (n.d.). MDPI.

-

Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]

- Southey, M. W. Y., & Brunavs, M. (2023). Introduction to small molecule drug discovery and preclinical development. Frontiers in Drug Discovery, 3, 1314077.

- Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI.

-

azetidine. (n.d.). Organic Syntheses Procedure. [Link]

-

3-Ethylazetidine hydrochloride. (n.d.). PubChem - NIH. [Link]

- Protocol Guide: XTT Assay for Cell Viability and Prolifer

- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).

- Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2024). PMC - PubMed Central.

- In vitro Screening Systems. (n.d.).

-

Enzyme Inhibition Studies. (n.d.). BioIVT. [Link]

- A Single-Step Synthesis of Azetidine-3-amines. (2020). PubMed.

- Small-Molecule Screens: A Gateway to Cancer Therapeutic Agents with Case Studies of Food and Drug Administration–Approved Drugs. (2018).

- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021).

- Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2021). Journal of Medicinal Chemistry.

- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega.

- Receptor-Ligand Binding Assays. (n.d.). Labome.

- Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. (2022). ScienceScholar.

- Biological Activities of Ethyl Acetate Extract of Different Parts of Hyssopus Angustifolius. (2014). PubMed.

- In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Is

- Biological activity of 3-chloro-azetidin-2-one derivatives having interesting antiproliferative activity on human breast cancer cell lines. (2013). PubMed.

Sources

- 1. medwinpublisher.org [medwinpublisher.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. In silico prediction of some pharmacokinetic, safety, biological activity and molecular docking studies of 1-piperazine indole hybrid with nicotinic amide and nicotinic acid and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bio-activity prediction of drug candidate compounds targeting SARS-Cov-2 using machine learning approaches | PLOS One [journals.plos.org]

- 5. Frontiers | Introduction to small molecule drug discovery and preclinical development [frontiersin.org]

- 6. In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. Protocol Guide: XTT Assay for Cell Viability and Proliferation [merckmillipore.com]

- 10. integra-biosciences.com [integra-biosciences.com]

- 11. mdpi.com [mdpi.com]

- 12. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. merckmillipore.com [merckmillipore.com]

In vitro evaluation of 3-Ethyl-3-methylazetidine hydrochloride

An In-Depth Technical Guide to the In Vitro Evaluation of 3-Ethyl-3-methylazetidine Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive framework for the in vitro evaluation of this compound, a novel small molecule with potential therapeutic applications. The azetidine scaffold is a key feature in modern medicinal chemistry, prized for its ability to impart favorable pharmacokinetic and physicochemical properties to drug candidates.[1][2] Molecules incorporating this four-membered nitrogen-containing heterocycle often exhibit enhanced metabolic stability, solubility, and receptor selectivity.[1][3] Prominent examples of FDA-approved drugs containing the azetidine motif include baricitinib and cobimetinib, highlighting the therapeutic relevance of this structural class.[1][4]

This document outlines a tiered, systematic approach to characterizing the in vitro profile of this compound, beginning with fundamental physicochemical analysis and progressing through assessments of cytotoxicity, metabolic stability, and potential mechanisms of action. The protocols and methodologies described herein are grounded in established best practices to ensure the generation of robust and reliable data, thereby facilitating informed decision-making in the drug discovery and development process.

Section 1: Physicochemical Characterization and Quality Control

Prior to initiating any biological evaluation, it is imperative to unequivocally confirm the identity, purity, and stability of the test compound, this compound. This foundational step ensures that any observed biological activity is attributable to the compound of interest and not to impurities or degradation products.

Identity Confirmation

The molecular identity of this compound should be verified using a suite of analytical techniques.

-

Mass Spectrometry (MS): Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for confirming the molecular weight of the compound.[5] For this compound (C6H14ClN), the expected monoisotopic mass of the free base (C6H13N) is approximately 100.1204 Da.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the molecule, confirming the connectivity of atoms and the presence of the ethyl and methyl groups on the azetidine ring.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule and serves as a highly specific fingerprint for identity confirmation when compared against a reference standard.[5]

Purity Assessment

The purity of the compound should be quantified to ensure that observed biological effects are not confounded by contaminants.

-

High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for assessing the purity of small molecules.[5] Analysis should be performed at a wavelength where the compound has significant absorbance. The purity is typically expressed as a percentage of the total peak area. A purity of ≥95% is generally considered acceptable for initial in vitro screening.

Solubility and Stability

The solubility of this compound in aqueous buffers and common solvents, such as dimethyl sulfoxide (DMSO), should be determined to ensure proper preparation of stock solutions and dosing solutions for in vitro assays. The hydrochloride salt form is anticipated to enhance aqueous solubility.[6] Stability studies, typically involving incubation of the compound in assay media over time followed by HPLC analysis, are crucial to confirm that the compound does not degrade under experimental conditions.

Section 2: Tier 1 - Foundational In Vitro Safety Assessment: Cytotoxicity Profiling

A primary objective in early-stage drug discovery is to identify and deprioritize compounds that exhibit broad cytotoxicity. A tiered approach to cytotoxicity testing, employing multiple cell lines and diverse assay methodologies, provides a comprehensive initial safety profile.

Rationale for Cytotoxicity Screening

Cytotoxicity assays measure the degree to which a compound can cause damage to cells.[7] These assays are critical for distinguishing between targeted pharmacological effects and non-specific toxicity. By screening against a panel of cell lines representing different tissues, researchers can identify potential tissue-specific liabilities early in the development process.

Experimental Workflow for Cytotoxicity Assessment

A generalized workflow for assessing the cytotoxicity of this compound is depicted below.

Caption: General workflow for in vitro cytotoxicity assessment.

Detailed Protocols for Key Cytotoxicity Assays

This colorimetric assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8]

-

Protocol:

-

Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight.

-

Remove the growth medium and add fresh medium containing serial dilutions of this compound. Include vehicle-only controls.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).[9]

-

Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[9]

-

Add 100 µL of a solubilization solution (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.[9]

-

Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

This assay quantifies the release of the cytosolic enzyme LDH from cells with compromised membrane integrity, a hallmark of necrosis.[10]

-

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

After the incubation period, carefully collect a sample of the cell culture supernatant from each well.

-

Add the supernatant to a new 96-well plate.

-

Prepare an LDH reaction mixture containing substrate and cofactor according to the manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant and incubate at room temperature for up to 30 minutes, protected from light.[11]

-

Add a stop solution if required by the kit.[12]

-

Measure the absorbance at 490 nm.[12]

-

This homogeneous assay measures the amount of ATP present, which is a key indicator of metabolically active, viable cells.[13]

-

Protocol:

-

Follow steps 1-3 of the MTT assay protocol.

-

Equilibrate the plate to room temperature for approximately 30 minutes.[14]

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[13][15]

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[14]

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.[14][15]

-

Measure the luminescence using a luminometer.[15]

-

Data Presentation and Interpretation

The results of cytotoxicity assays are typically presented as a dose-response curve, plotting the percentage of cell viability against the logarithm of the compound concentration. From this curve, the half-maximal inhibitory concentration (IC50) is calculated, representing the concentration of the compound required to inhibit cell viability by 50%.[16] A lower IC50 value indicates higher cytotoxic potency.[16]

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay | Incubation Time (h) | IC50 (µM) |

| HEK293 | MTT | 48 | > 100 |

| HepG2 | MTT | 48 | 75.2 |

| A549 | MTT | 48 | > 100 |

| HepG2 | LDH | 48 | 82.5 |

| HepG2 | CellTiter-Glo® | 48 | 71.9 |

Section 3: Tier 2 - Preliminary ADME Profiling: Metabolic Stability

Understanding the metabolic stability of a new chemical entity is crucial for predicting its in vivo pharmacokinetic profile.[17] Compounds that are rapidly metabolized by liver enzymes are likely to have poor bioavailability and a short duration of action.

Rationale for Metabolic Stability Assessment

In vitro metabolic stability assays, most commonly using liver microsomes, provide an early indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes. This data is used to calculate in vitro intrinsic clearance (CLint), a key parameter for predicting in vivo hepatic clearance.

Experimental Workflow for Metabolic Stability Assessment

Caption: General workflow for a competitive radioligand binding assay.

Enzyme Inhibition Assays

Enzyme inhibition assays are performed to determine if a compound can modulate the activity of a specific enzyme. [18]These assays are crucial for developing drugs that target enzymes involved in disease pathways.

-

Preparation: Prepare a reaction mixture containing the target enzyme, buffer, and any necessary cofactors.

-

Inhibition: Add varying concentrations of this compound to the enzyme mixture and pre-incubate.

-

Initiation: Start the enzymatic reaction by adding the enzyme's substrate.

-

Detection: Monitor the rate of product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Data Analysis: Determine the initial reaction velocity at each inhibitor concentration. Plot the percent inhibition versus the inhibitor concentration to determine the IC50. To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay is run at multiple substrate concentrations. [19][20]The data can then be visualized using a Lineweaver-Burk plot to determine the inhibition constant (Ki). [19]

Caption: Workflow for determining enzyme inhibition and mechanism of action.

Data Presentation and Interpretation

-

IC50: The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. [16]

-

Ki (Inhibition Constant): A measure of the binding affinity of the inhibitor to the enzyme. [21]A smaller Ki value indicates a more potent inhibitor. [21]

Table 3: Hypothetical Target Engagement Data for this compound

| Assay Type | Target | IC50 (µM) | Ki (µM) | Mechanism |

| Receptor Binding | Receptor X | 5.2 | 2.8 | - |

| Enzyme Inhibition | Enzyme Y | 1.5 | 0.8 | Competitive |

Section 5: Conclusion and Future Directions

This technical guide has outlined a systematic, multi-tiered approach for the comprehensive in vitro evaluation of this compound. By progressing from fundamental physicochemical characterization to broad cytotoxicity profiling, metabolic stability assessment, and finally to specific target engagement and mechanism of action studies, researchers can build a robust data package. The insights gained from these studies are essential for validating the therapeutic potential of this novel azetidine derivative and for guiding its further development. The logical progression of these assays ensures that resources are focused on compounds with the most promising safety and efficacy profiles, ultimately accelerating the journey from discovery to clinical application.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 118139500, 3-Ethylazetidine hydrochloride. [Link]

-

Singh, H., et al. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. Archiv der Pharmazie. [Link]

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. [Link]

-

Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

Auld, D. S., et al. (2021). A standard operating procedure for an enzymatic activity inhibition assay. STAR Protocols. [Link]

-

The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. [Link]

-

Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

-

OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]

-

Grooms, K. (2025). IC50, EC50 and Kd: What is the Difference and Why Do They matter? Promega Connections. [Link]

-

Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell. [Link]

-

National Center for Biotechnology Information. Small Molecule Inhibitors Selection Guide. [Link]

-

Protocols.io. MTT (Assay protocol). [Link]

-

ResearchGate. Relevance and chemistry of azetidines and ABBs. [Link]

-

Khan Academy. Enzyme inhibition and kinetics graphs. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 53346546, 3-Methoxy-3-methylazetidine hydrochloride. [Link]

-

National Center for Biotechnology Information. Cell Viability Assays. In Assay Guidance Manual. [Link]

-

Reddit. Ki and IC50 values. [Link]

-

Gifford Bioscience. About Ligand Binding Assays. [Link]

-

Oslo University Hospital. CellTiter-Glo Assay Protocol. [Link]

-

Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. [Link]

-

ResearchGate. MTT Proliferation Assay Protocol. [Link]

-

Royal Society of Chemistry. Recent advances in sample preparation for analysis of small molecules with surface-assisted laser desorption/ionization time-of-flight mass spectrometry. [Link]

-

National Center for Biotechnology Information. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures. [Link]

-

ResearchGate. In vitro receptor binding assays: General methods and considerations. [Link]

-

National Center for Biotechnology Information. Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. [Link]

-

EBM Consult. The Inhibitory Constant (Ki) and Its Use in Understanding Drug Interactions. [Link]

-

Protocols.io. LDH cytotoxicity assay. [Link]

-

Chemistry LibreTexts. Enzyme Inhibition. [Link]

-

ACS Publications. Dose–Response Curves and the Determination of IC50 and EC50 Values. [Link]

-

ResearchGate. Analytical Techniques for Characterization of Biological Molecules – Proteins and Aptamers/Oligonucleotides. [Link]

-

ACS Publications. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. [Link]

-

Sartorius. Protocol IncuCyte® Cytotoxicity Assay. [Link]

-

MilliporeSigma. Receptor Binding Assays. [Link]

-

Pacific BioLabs. Identity and Purity - Small Molecules. [Link]

-

Wiley Online Library. Azetidines of pharmacological interest. [Link]

-

Ainfo. KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. [Link]

-

Scribd. In Vitro Cytotoxicity Assay Protocol. [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pacificbiolabs.com [pacificbiolabs.com]

- 6. CAS 148644-09-1: 3-Methoxy-Azetidine Hydrochloride [cymitquimica.com]

- 7. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. LDH cytotoxicity assay [protocols.io]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 13. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 14. OUH - Protocols [ous-research.no]

- 15. promega.com [promega.com]

- 16. promegaconnections.com [promegaconnections.com]

- 17. youtube.com [youtube.com]

- 18. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Khan Academy [khanacademy.org]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. What is an inhibitory constant (Ki) and how does it relate to understanding drug interactions? [ebmconsult.com]

The Ascendancy of the 3-Ethyl-3-methylazetidine Scaffold: A Technical Guide for Drug Discovery

Foreword: Embracing Asymmetric Scaffolds for Novel Chemical Space

In the ever-evolving landscape of drug discovery, the pursuit of novel chemical matter with enhanced pharmacological properties is paramount. The rigid, sp³-rich architecture of the azetidine ring has emerged as a privileged scaffold, offering a distinct advantage over more flexible aliphatic amines and larger heterocyclic systems.[1] Its inherent ring strain and defined conformational preferences can lead to improved metabolic stability, solubility, and binding affinity. This guide delves into the specifics of a particularly intriguing, yet underexplored, azetidine derivative: 3-ethyl-3-methylazetidine hydrochloride. The introduction of asymmetric geminal disubstitution at the C3 position presents a unique opportunity to probe chiral recognition at biological targets and fine-tune physicochemical properties, moving beyond the more common symmetric 3,3-disubstituted azetidines. This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a robust framework for the synthesis, derivatization, and strategic incorporation of this promising scaffold into drug design campaigns.

The Strategic Advantage of 3,3-Disubstituted Azetidines

The azetidine motif is increasingly recognized as a valuable building block in medicinal chemistry.[1] Its compact and rigid nature provides a fixed orientation for appended substituents, which can be advantageous for optimizing interactions with biological targets.[1] The 3,3-disubstitution pattern, in particular, offers several key benefits:

-

Metabolic Stability: The quaternary carbon at the C3 position effectively blocks potential sites of metabolism, such as oxidation, that are often observed with monosubstituted or unsubstituted azetidines. This can lead to an improved pharmacokinetic profile with a longer half-life.

-

Conformational Rigidity: The gem-disubstitution further restricts the puckering of the azetidine ring, leading to a more defined three-dimensional structure. This pre-organization can reduce the entropic penalty upon binding to a target protein, potentially increasing binding affinity.

-

Vectorial Control: The two substituents at the C3 position provide distinct vectors for exploring chemical space. This allows for the precise positioning of pharmacophoric elements to optimize interactions within a binding pocket.

-

Bioisosterism: The 3,3-dialkyl motif can act as a bioisostere for other common groups in drug molecules, such as a gem-dimethyl group or even a carbonyl group, while offering different physicochemical properties like reduced lipophilicity and improved aqueous solubility.

The specific choice of an ethyl and a methyl group in 3-ethyl-3-methylazetidine introduces a chiral center, offering an additional layer of complexity and opportunity for enhancing selectivity and potency towards specific biological targets.

Synthesis of this compound: A Validated Protocol

The synthesis of 3,3-disubstituted azetidines can be challenging due to the inherent ring strain.[2] However, a reliable and scalable synthesis of this compound can be achieved through a multi-step sequence starting from the readily available 2-ethyl-2-methyl-1,3-propanediol. The following protocol is a robust and self-validating pathway.

Overall Synthetic Workflow

Caption: Synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Ethyl-2-methylpropane-1,3-diyl bis(4-methylbenzenesulfonate)

-

Rationale: The conversion of the diol to a ditosylate creates good leaving groups at the 1 and 3 positions, facilitating the subsequent intramolecular cyclization. Tosyl chloride is chosen for its reactivity and the crystalline nature of the product, which aids in purification. Pyridine acts as a base to neutralize the HCl generated during the reaction and also serves as a catalyst.

-

Procedure:

-

To a stirred solution of 2-ethyl-2-methyl-1,3-propanediol (1.0 eq) in anhydrous pyridine (5-10 vol) at 0 °C, add p-toluenesulfonyl chloride (2.2 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to stir at 0 °C for 1 hour and then at room temperature for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).

-

Upon completion, pour the reaction mixture into ice-cold water (20 vol) and stir for 30 minutes to precipitate the product.

-

Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then with a small amount of cold ethanol.

-

Dry the crude product under vacuum. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) will yield the pure ditosylate.

-

-

Self-Validation: The formation of a white crystalline solid and its characterization by ¹H NMR (disappearance of the hydroxyl protons and appearance of aromatic protons of the tosyl groups) and Mass Spectrometry will confirm the successful synthesis.

Step 2: Synthesis of N-Benzyl-3-ethyl-3-methylazetidine

-

Rationale: Benzylamine is used as the nitrogen source for the azetidine ring formation. The benzyl group serves as a protecting group for the nitrogen, preventing side reactions and facilitating purification. The intramolecular cyclization is an SN2 reaction where the amine displaces the two tosylate groups. A non-polar, high-boiling solvent like toluene is suitable for this reaction, which often requires elevated temperatures. A base, such as potassium carbonate, is used to scavenge the tosyl acid byproduct.

-

Procedure:

-

To a suspension of potassium carbonate (3.0 eq) in toluene (10 vol), add benzylamine (1.2 eq) and the ditosylate from Step 1 (1.0 eq).

-

Heat the mixture to reflux (approximately 110 °C) and maintain for 24-48 hours, with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS for the disappearance of the starting materials.

-

After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

-

Wash the filtrate with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of hexane and ethyl acetate) to obtain pure N-benzyl-3-ethyl-3-methylazetidine.

-

-

Self-Validation: The disappearance of the starting materials and the appearance of a new spot on TLC, along with characterization by ¹H NMR (presence of benzyl protons and signals corresponding to the azetidine ring) and Mass Spectrometry (correct molecular ion peak), will validate the successful cyclization.

Step 3: Synthesis of this compound

-

Rationale: The final step involves the removal of the N-benzyl protecting group. Catalytic hydrogenation is a clean and efficient method for this transformation. Palladium on carbon (Pd/C) is a standard catalyst for hydrogenolysis of benzylamines. The reaction is carried out in an acidic medium (using hydrochloric acid) to directly afford the hydrochloride salt of the azetidine, which is often a stable, crystalline solid that is easier to handle and purify than the free base.

-

Procedure:

-

Dissolve N-benzyl-3-ethyl-3-methylazetidine (1.0 eq) in methanol (10-20 vol).

-

Add a catalytic amount of 10% Palladium on Carbon (10% w/w).

-

Add concentrated hydrochloric acid (1.1 eq) to the mixture.

-

Subject the reaction mixture to hydrogenation (e.g., using a balloon filled with hydrogen gas or a Parr hydrogenator) at room temperature and atmospheric or slightly elevated pressure.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude hydrochloride salt.

-

The product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/diethyl ether) to yield pure this compound as a white crystalline solid.

-

-

Self-Validation: The absence of the benzyl protons in the ¹H NMR spectrum and the presence of a broad singlet corresponding to the N-H proton of the azetidinium ion will confirm the deprotection. The correct molecular ion in the mass spectrum and elemental analysis will further validate the final product.

Physicochemical and Analytical Characterization

A thorough characterization of the this compound scaffold is crucial for its effective use in drug design.

| Property | Predicted/Expected Value | Significance in Drug Design |

| Molecular Formula | C₆H₁₄ClN | Low molecular weight contributes to good ligand efficiency. |

| Molecular Weight | 135.64 g/mol | Favorable for maintaining a low overall molecular weight of the final drug candidate. |

| Predicted logP | ~1.5 - 2.0 | Indicates a moderate lipophilicity, which is often desirable for good oral absorption and cell permeability. |

| pKa | ~10 - 11 | The basicity of the azetidine nitrogen can be crucial for salt formation, solubility, and interaction with biological targets. |

| ¹H NMR (D₂O, 400 MHz) | δ 0.9-1.1 (t, 3H), 1.2-1.4 (s, 3H), 1.6-1.8 (q, 2H), 3.8-4.0 (s, 4H) | Confirms the presence of the ethyl and methyl groups and the azetidine ring protons. |

| ¹³C NMR (D₂O, 100 MHz) | δ ~8-10 (CH₃), ~25-28 (CH₂), ~35-38 (C), ~50-53 (CH₂) | Provides a fingerprint of the carbon skeleton. |

| IR (KBr, cm⁻¹) | ~2800-3000 (C-H stretch), ~2400-2700 (N⁺-H stretch), ~1600 & ~1500 (N-H bend) | Characteristic absorptions confirm the presence of the azetidinium salt. |

| Mass Spectrometry (ESI+) | m/z = 100.11 [M+H]⁺ (free base) | Confirms the molecular weight of the free base. |

Strategic Incorporation in Drug Design: A World of Possibilities

The 3-ethyl-3-methylazetidine scaffold can be strategically employed in various therapeutic areas by leveraging its unique structural and physicochemical properties.

Derivatization Strategies

The secondary amine of the 3-ethyl-3-methylazetidine core is the primary handle for derivatization. Standard synthetic methodologies can be employed to introduce a wide range of functionalities.

Caption: Key derivatization reactions for the 3-ethyl-3-methylazetidine scaffold.

Case Study: Bioisosteric Replacement and SAR Exploration

Consider a hypothetical lead compound containing a gem-dimethyl group adjacent to a basic nitrogen, which suffers from poor metabolic stability. The 3-ethyl-3-methylazetidine scaffold can be explored as a bioisosteric replacement.

-

Hypothesis: Replacing the gem-dimethyl group with the conformationally constrained 3-ethyl-3-methylazetidine ring will block metabolic oxidation and pre-organize the pharmacophore, potentially leading to improved potency and pharmacokinetic properties. The introduction of chirality at the C3 position allows for the exploration of stereospecific interactions within the target's binding site.

-

Experimental Design:

-

Synthesize a series of analogs where the original gem-dimethyl moiety is replaced with the 3-ethyl-3-methylazetidine scaffold.

-

If the original lead was achiral, the new analogs will be a racemic mixture. Resolution of the enantiomers will be necessary to probe for stereospecific activity.

-

Evaluate the new analogs in relevant in vitro and in vivo assays to determine their potency, selectivity, and pharmacokinetic profiles.

-

Compare the data with the original lead compound to establish a structure-activity relationship (SAR).

-

| Modification | Expected Impact on Potency | Expected Impact on Pharmacokinetics | Rationale |

| Replacement with 3-ethyl-3-methylazetidine (racemate) | May increase or decrease depending on the target. | Likely to improve metabolic stability. | The rigid scaffold may provide a better fit in the binding pocket, while the quaternary center blocks metabolism. |

| Separation of Enantiomers | One enantiomer may be significantly more potent. | Enantiomers may exhibit different pharmacokinetic profiles. | Chirality can lead to stereospecific interactions with the target and metabolic enzymes. |

Conclusion: A Scaffold with Untapped Potential

The this compound scaffold represents a valuable, yet underutilized, building block in modern drug discovery. Its unique combination of conformational rigidity, metabolic stability, and the introduction of a chiral center at the C3 position offers a compelling platform for the design of novel therapeutics with improved pharmacological profiles. The synthetic protocol detailed in this guide provides a clear and validated pathway for accessing this important scaffold. By strategically incorporating 3-ethyl-3-methylazetidine into drug design campaigns, researchers can unlock new chemical space and accelerate the development of the next generation of innovative medicines.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

Sources

- 1. Synthesis of optically active 2-substituted azetidine-2-carbonitriles from chiral 1-arylethylamine via α-alkylation of N -borane complexes - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04585G [pubs.rsc.org]

- 2. Discovery of 3,3′-diindolylmethanes as potent antileishmanial agents - PMC [pmc.ncbi.nlm.nih.gov]

3-Ethyl-3-methylazetidine Hydrochloride: A Scaffolding Approach for Novel CNS Therapeutics

An In-depth Technical Guide for Drug Discovery Professionals

Introduction: The Azetidine Scaffold - A Privileged Structure in CNS Drug Discovery

The quest for novel chemical entities with the potential to modulate central nervous system (CNS) targets is a cornerstone of modern pharmaceutical research. Among the myriad of heterocyclic structures, the azetidine ring has emerged as a "privileged scaffold".[1] This four-membered nitrogen-containing heterocycle offers a unique combination of properties that make it highly attractive for the design of CNS-active agents.[2] Its inherent ring strain, sp³-rich character, and conformational rigidity can confer enhanced metabolic stability, improved solubility, and favorable pharmacokinetic profiles upon parent molecules.[2]

Compounds incorporating the azetidine moiety have demonstrated a wide spectrum of pharmacological activities, including potential treatments for Alzheimer's disease, schizophrenia, and depression.[3][4] The rigid nature of the azetidine ring can facilitate precise-in-space positioning of substituent groups, leading to high-affinity interactions with biological targets. This guide focuses on 3-ethyl-3-methylazetidine hydrochloride, a specific, yet underexplored, derivative with the potential to serve as a core structure for a new generation of CNS therapeutics.

This document will provide a comprehensive technical overview for researchers, scientists, and drug development professionals, outlining a strategic pathway for the investigation of this compound in CNS drug discovery. We will delve into a proposed synthetic route, key physicochemical considerations for CNS penetration, a hypothetical screening cascade targeting a plausible class of receptors, and relevant in vivo models for efficacy testing.

Chemical Synthesis and Physicochemical Characterization

Proposed Synthesis of this compound

While the direct synthesis of this compound is not extensively documented in publicly available literature, a plausible and modular synthetic route can be proposed based on established methods for the synthesis of 3,3-disubstituted azetidines.[5][6] A common strategy involves the intramolecular cyclization of a suitably substituted aminohalide or amino-alcohol precursor.

A potential synthetic pathway is outlined below:

Caption: Hypothetical GPCR signaling pathway for 3-ethyl-3-methylazetidine.

In Vitro Screening Cascade

The following is a step-by-step experimental workflow for the initial in vitro characterization of this compound.

Caption: In Vitro Drug Discovery Workflow for this compound.

Experimental Protocols:

-

Primary Screen: Radioligand Binding Assay

-

Objective: To identify initial interactions with a panel of CNS-relevant GPCRs.

-

Methodology:

-

Prepare cell membrane homogenates expressing the target receptors.

-

Incubate the membranes with a known radioligand for the target receptor in the presence of varying concentrations of this compound.

-

After incubation, separate bound from free radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

-

-

Self-Validation: The assay includes controls for total binding (radioligand only), non-specific binding (in the presence of a saturating concentration of a known non-radioactive ligand), and vehicle controls.

-

-

Secondary Screen: Functional Assays

-

Objective: To determine if the binding of the compound to the receptor results in a functional response (agonist, antagonist, or allosteric modulator).

-

Methodology (example for a Gs-coupled receptor):

-

Use a cell line stably expressing the target receptor.

-

Pre-incubate the cells with varying concentrations of this compound.

-

Stimulate the cells with a known agonist (for antagonist testing) or assess the direct effect of the compound (for agonist testing).

-

Measure the intracellular concentration of cyclic AMP (cAMP) using a suitable assay kit (e.g., HTRF, ELISA). [7] * For Gq-coupled receptors, a calcium flux assay using a fluorescent calcium indicator can be employed. [7][8] 3. Self-Validation: The assay includes positive controls (known agonists and antagonists) and negative controls (untransfected cells or vehicle).

-

-

-

In Vitro ADME/Tox Profiling

-

Objective: To assess the drug-like properties of the compound.

-

Key Experiments:

-

Metabolic Stability: Incubate the compound with liver microsomes and measure its disappearance over time by LC-MS/MS.

-

CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 enzymes.

-

hERG Liability: Assess the potential for off-target activity at the hERG potassium channel, which is associated with cardiac risk.

-

Blood-Brain Barrier Permeability: Utilize in vitro models such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or cell-based models (e.g., Caco-2, MDCK-MDR1) to predict BBB penetration. [9]

-

-

In Vivo Efficacy and Proof-of-Concept

Following successful in vitro characterization, promising candidates would advance to in vivo studies in animal models of CNS disorders. The choice of model depends on the hypothesized mechanism of action and the intended therapeutic indication. [10][11]

Animal Models for Anxiety and Depression

If the in vitro data suggests an antidepressant or anxiolytic potential, the following models are relevant:

| Model | Description | Key Readouts |

| Forced Swim Test (FST) | Rodents are placed in a container of water from which they cannot escape. The duration of immobility is measured as an indicator of behavioral despair. [12] | Time spent immobile, latency to first immobility. |

| Tail Suspension Test (TST) | Mice are suspended by their tails, and the duration of immobility is recorded as a measure of a depressive-like state. | Time spent immobile. |

| Elevated Plus Maze (EPM) | The maze consists of two open and two closed arms. Anxiolytic compounds typically increase the time spent in the open arms. | Time spent in open arms, number of entries into open arms. |

| Chronic Mild Stress (CMS) | Animals are exposed to a series of mild, unpredictable stressors over several weeks to induce a state of anhedonia, a core symptom of depression. [12][13] | Sucrose preference (a measure of anhedonia), changes in body weight and coat state. |

Experimental Protocol: Forced Swim Test

-

Acclimation: Animals are acclimated to the testing room for at least one hour before the experiment.

-

Dosing: Animals are administered this compound or vehicle at various doses via a suitable route (e.g., intraperitoneal, oral).

-

Test: After a specified pre-treatment time, each animal is placed in a cylinder of water for a set duration (e.g., 6 minutes). The behavior is recorded and scored for immobility.

-

Analysis: The duration of immobility is compared between the treated and vehicle groups. A significant decrease in immobility is indicative of antidepressant-like activity.

-

Self-Validation: A positive control (a known antidepressant like fluoxetine) is included to validate the assay.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical starting point for the discovery of novel CNS therapeutics. The azetidine scaffold provides a robust platform for the development of compounds with favorable drug-like properties. The technical guide presented here outlines a logical and comprehensive workflow for the investigation of this compound, from its synthesis and physicochemical characterization to its pharmacological evaluation in vitro and in vivo.

The proposed research plan is built on a foundation of self-validating experimental systems and established protocols. By systematically evaluating the interaction of this compound with relevant CNS targets and assessing its potential in preclinical models of CNS disorders, researchers can unlock the therapeutic potential of this intriguing molecule and its derivatives. Future work should focus on generating a library of analogs to establish a clear structure-activity relationship and to optimize for potency, selectivity, and pharmacokinetic properties, with the ultimate goal of identifying a clinical candidate for the treatment of debilitating neurological and psychiatric conditions.

References

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

-

Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. RSC Publishing. [Link]

-

Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

-

Azetidines of pharmacological interest. PubMed. [Link]

-

Azetidine derivatives with CNS activity. ResearchGate. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

-

Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. Frontiers. [Link]

-

Advances in G Protein-Coupled Receptor High-throughput Screening. PubMed Central. [Link]

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PubMed Central. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

-

Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry. [Link]

-

Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central. [Link]

-

Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology. PubMed. [Link]

-

Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

-

CNS Drug Design: Balancing Physicochemical Properties for Optimal Brain Exposure. Journal of Medicinal Chemistry. [Link]

-

Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. ChemInform. [Link]

-

GPCRs & Ion Channels. Jubilant Biosys. [Link]

-

Azetidine derivatives of tricyclic antidepressant agents. PubMed. [Link]

-

Explaining Blood-Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PubMed. [Link]

-

Transport of small molecules through the blood-brain barrier: biology and methodology. ResearchGate. [Link]

-

Azetidine synthesis. Organic Chemistry Portal. [Link]

-

Properties of CNS drugs vs. all FDA-approved drugs. CureFFI.org. [Link]

-

Animal models of depression. Wikipedia. [Link]

-

Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

-

CNS Physicochemical Property Space Shaped by a Diverse Set of Molecules With Experimentally Determined Exposure in the Mouse Brain. PubMed. [Link]

-

Understanding the brain uptake and permeability of small molecules through the BBB: A technical overview. PubMed Central. [Link]

- Synthesis of azetidine derivatives.

-

Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

-

High-Throughput Fluorescence Assays for Ion Channels and GPCRs. ResearchGate. [Link]

-

Animal Models of Depression: What Can They Teach Us about the Human Disease?. MDPI. [Link]

-

Strategies for Structural Modification of Small Molecules to Improve Blood-Brain Barrier Penetration: A Recent Perspective.. Semantic Scholar. [Link]

-

CNS Drug Discovery. Domainex. [Link]

-

Experimental animal models for the simulation of depression and anxiety. PubMed Central. [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Azetidine synthesis [organic-chemistry.org]

- 7. GPCRs & Ion Channels | Jubilant Biosys [jubilantbiosys.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology [frontiersin.org]

- 11. Animal Models of Anxiety and Depression: Incorporating the Underlying Mechanisms of Sex Differences in Macroglia Biology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Animal models of depression - Wikipedia [en.wikipedia.org]

- 13. Experimental animal models for the simulation of depression and anxiety - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Ethyl-3-methylazetidine Hydrochloride

Introduction

The azetidine scaffold is a privileged structural motif in medicinal chemistry, imparting unique conformational constraints and physicochemical properties to bioactive molecules.[1][2] Specifically, 3,3-disubstituted azetidines serve as valuable building blocks in drug discovery, offering a three-dimensional architecture that can enhance metabolic stability, aqueous solubility, and target-binding affinity.[1] This document provides a comprehensive guide for the synthesis of 3-Ethyl-3-methylazetidine hydrochloride, a key intermediate for the development of novel therapeutics. The described protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established chemical principles.

The synthesis of 3,3-disubstituted azetidines can be challenging due to the inherent ring strain of the four-membered ring system.[1] Traditional methods often involve multi-step sequences with limitations in functional group tolerance.[1] The strategy outlined herein employs a robust intramolecular cyclization approach, which is a common and effective method for constructing the azetidine ring.[1][3] This method begins with a readily accessible amino alcohol precursor, proceeds through a protected intermediate to facilitate efficient ring closure, and culminates in the formation of the desired hydrochloride salt.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a four-step sequence starting from the commercially available 2-amino-2-methyl-1-butanol. The overall strategy involves:

-

N-Protection: The primary amine of the starting material is protected to prevent side reactions during subsequent steps. A benzhydryl (diphenylmethyl) protecting group is chosen for its stability and ease of removal under acidic conditions, which directly leads to the hydrochloride salt.

-

Hydroxyl Group Activation: The primary hydroxyl group is converted into a good leaving group, typically a mesylate or tosylate, to facilitate intramolecular nucleophilic substitution.

-

Intramolecular Cyclization: The N-protected amino mesylate undergoes base-mediated intramolecular cyclization to form the 3,3-disubstituted azetidine ring.

-

Deprotection and Salt Formation: The benzhydryl protecting group is cleaved under acidic conditions, and the resulting free amine is isolated as its stable hydrochloride salt.

Experimental Protocols

PART 1: Synthesis of N-Benzhydryl-2-amino-2-methyl-1-butanol

Causality: The protection of the primary amine is crucial to prevent its reaction with the mesyl chloride in the subsequent step. The bulky benzhydryl group also helps to direct the intramolecular cyclization and can be conveniently removed during the final hydrochloride salt formation.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Amino-2-methyl-1-butanol | 103.16 | 10.32 g | 0.10 |

| Benzhydryl bromide | 247.13 | 24.71 g | 0.10 |

| Triethylamine (TEA) | 101.19 | 20.24 g (27.9 mL) | 0.20 |

| Dichloromethane (DCM) | 84.93 | 200 mL | - |

Procedure:

-

To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 2-amino-2-methyl-1-butanol (10.32 g, 0.10 mol) and dichloromethane (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add triethylamine (20.24 g, 0.20 mol) to the stirred solution.

-